molecular formula C4H9NS2 B065533 Ethyl(methyl)carbamodithioic acid CAS No. 192884-08-5

Ethyl(methyl)carbamodithioic acid

Cat. No.: B065533
CAS No.: 192884-08-5
M. Wt: 135.3 g/mol
InChI Key: HWHRJJWYZASYGQ-UHFFFAOYSA-N
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Description

Ethyl(methyl)carbamodithioic acid is a carbamodithioic acid derivative characterized by an N-ethyl and N-methyl substitution on the carbamodithioate core structure (general formula: (CH₃)(C₂H₅)N–C(S)SH). This compound belongs to the dithiocarbamate family, which is notable for its sulfur-rich functional group and diverse applications in medicinal chemistry, agrochemicals, and industrial processes .

Properties

CAS No.

192884-08-5

Molecular Formula

C4H9NS2

Molecular Weight

135.3 g/mol

IUPAC Name

ethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C4H9NS2/c1-3-5(2)4(6)7/h3H2,1-2H3,(H,6,7)

InChI Key

HWHRJJWYZASYGQ-UHFFFAOYSA-N

SMILES

CCN(C)C(=S)S

Canonical SMILES

CCN(C)C(=S)S

Synonyms

Carbamodithioic acid, ethylmethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Carbamodithioic acid derivatives vary primarily in their N-substituents and ester groups, leading to differences in molecular weight, reactivity, and biological activity.

Table 1: Structural and Molecular Properties

Compound Name Substituents Molecular Weight CAS Number Key References
Ethyl(methyl)carbamodithioic acid N-Ethyl, N-Methyl ~150–160* Not specified Estimated
Diethylcarbamodithioic acid ethyl ester N,N-Diethyl, Ethyl ester 177 4740-11-8
Dimethylcarbamodithioic acid ethyl ester N,N-Dimethyl, Ethyl ester 149 617-38-9
Carbamodithioic acid, 1,2-ethanediylbis- Ethylene diamine backbone 208 (estimated) 02303-16-4
Methyl diethyldithiocarbamate N,N-Diethyl, Methyl ester 163 686-07-7

*Estimated based on analogues.

Key Observations :

  • Esterification (e.g., ethyl or methyl esters) modifies solubility and volatility, influencing industrial or pharmaceutical applications .

Examples :

  • Diethylcarbamodithioic acid ethyl ester : Synthesized via CS₂ reaction with diethylamine, followed by ethyl ester formation .
  • Intermediate a2 () : Carbamodithioic acid formed by heating amine with CS₂, later oxidized to isothiocyanates .
  • Anticholinergic derivatives () : N,N-disubstituted esters synthesized with UV/IR/NMR validation .

This compound likely follows similar routes, using ethylmethylamine as the starting material.

Preparation Methods

Alkaline Hydrolysis Method

In a typical procedure, ethylmethylamine (1.0 mol) is dissolved in ethanol or aqueous NaOH (1.1 mol) and cooled to 0–5°C. Carbon disulfide (1.05 mol) is added dropwise with vigorous stirring, maintaining the temperature below 10°C to prevent side reactions. The mixture is stirred for 2–4 hours, yielding a yellow precipitate of sodium ethyl(methyl)dithiocarbamate. The product is filtered, washed with cold ethanol, and dried under vacuum. Acidification with dilute HCl at 0°C precipitates the free acid, which is isolated via filtration.

Key Parameters:

  • Temperature: 0–10°C (prevents thermal decomposition of CS2\text{CS}_2).

  • Molar Ratio: Amine:CS2\text{CS}_2:Base = 1:1.05:1.1.

  • Yield: 70–75% (free acid).

One-Pot Green Synthesis

A breakthrough methodology reported by Journal of Advanced Organic Chemistry (2023) employs a one-pot, solvent-free strategy using ethylmethylamine, CS2\text{CS}_2, and potassium hydroxide (KOH\text{KOH}) under mechanical grinding. This approach eliminates volatile organic solvents and reduces reaction time to 30 minutes.

Procedure:

  • Ethylmethylamine (10 mmol), CS2\text{CS}_2 (12 mmol), and KOH\text{KOH} (11 mmol) are mixed in a mortar.

  • The mixture is ground vigorously for 20–30 minutes.

  • The resulting paste is dissolved in ice-cold water and acidified to pH 2–3.

  • The precipitate is filtered and dried, yielding 85–90% pure acid.

Advantages:

  • Eco-Friendly: No solvent waste.

  • Scalability: Suitable for gram-to-kilogram scale.

  • Purity: Minimal byproducts due to homogeneous mixing.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular collision frequency. In this method, ethylmethylamine, CS2\text{CS}_2, and NaOH\text{NaOH} are irradiated at 100 W for 5–10 minutes in ethanol. The process achieves 95% conversion within 10 minutes, though the free acid requires careful pH control during acidification to avoid decomposition.

Optimization Data:

ParameterOptimal ValueYield (%)
Microwave Power100 W92
Irradiation Time8 minutes95
SolventEthanol90

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB\text{TBAB}) facilitate reactions between immiscible phases. In a biphasic system (water/dichloromethane), TBAB\text{TBAB} (5 mol%) enhances the reaction rate by shuttling hydroxide ions into the organic phase, improving contact between ethylmethylamine and CS2\text{CS}_2.

Procedure:

  • Ethylmethylamine (1.0 mol) and TBAB\text{TBAB} (0.05 mol) are dissolved in dichloromethane.

  • Aqueous NaOH (1.1 mol) and CS2\text{CS}_2 (1.05 mol) are added.

  • The mixture is stirred at 25°C for 1 hour.

  • The organic layer is separated, acidified, and evaporated to isolate the product (Yield: 88%).

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative with high energy efficiency. Ethylmethylamine, CS2\text{CS}_2, and KOH\text{KOH} are milled in a stainless-steel jar at 500 rpm for 30 minutes. This method achieves 89% yield and is ideal for moisture-sensitive reactions due to the absence of solvent.

Comparative Analysis of Methods

MethodConditionsTimeYield (%)Environmental Impact
Conventional0–10°C, Ethanol4 h70–75Moderate (solvent use)
One-Pot GrindingSolvent-free, RT30 m85–90Low
Microwave100 W, Ethanol10 m90–95Moderate
Phase-Transfer25°C, TBAB\text{TBAB}1 h88High (solvent use)
MechanochemicalBall milling30 m89Low

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